Dimethyldioxane
Overview
Description
Dimethyldioxane is an organic compound with the molecular formula C₆H₁₂O₂. It is a dioxane derivative, characterized by the presence of two methyl groups attached to the dioxane ring. This compound is known for its applications in various chemical processes and its role as a solvent and reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyldioxane can be synthesized through the reaction of isobutylene with formaldehyde in an aqueous medium. This reaction is typically carried out at temperatures ranging from 90°C to 115°C in the presence of an acidic catalyst, such as diluted sulfuric acid . The reaction proceeds through the formation of an intermediate, which then cyclizes to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process includes the recovery and recycling of the solvent mixture, which often contains isopropyl alcohol and this compound . The contact gas from the reactor is condensed, and the this compound is separated by rectification.
Chemical Reactions Analysis
Types of Reactions: Dimethyldioxane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding epoxides.
Reduction: Reduction reactions involving this compound are less common but can be achieved using reducing agents under specific conditions.
Substitution: this compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidizing Agents: Dimethyldioxirane (DMDO), potassium peroxymonosulfate (Oxone).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Acidic catalysts such as sulfuric acid for cyclization reactions.
Major Products Formed:
Epoxides: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Substituted Dioxanes: Formed through substitution reactions.
Scientific Research Applications
Dimethyldioxane has a wide range of applications in scientific research, including:
Biology: Employed in the synthesis of biologically active compounds and as a solvent in biochemical assays.
Medicine: Utilized in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the production of synthetic rubber and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyldioxane primarily involves its role as a solvent and reagent in chemical reactions. In oxidation reactions, this compound acts as an oxidizing agent, facilitating the transfer of oxygen atoms to the substrate. The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions .
Comparison with Similar Compounds
Dimethyldioxane can be compared with other similar compounds, such as:
Dimethyldioxirane (DMDO): Both compounds are dioxane derivatives, but DMDO is a more powerful oxidizing agent and is used specifically for epoxidation reactions.
Tetrahydrofuran (THF): THF is another cyclic ether used as a solvent in organic synthesis. Unlike this compound, THF does not have methyl groups attached to the ring.
1,4-Dioxane: Similar to this compound but lacks the methyl groups. It is used as a solvent and stabilizer in various industrial applications.
This compound’s uniqueness lies in its specific structure, which imparts distinct reactivity and solubility properties, making it suitable for specialized applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
2,5-dimethyl-1,4-dioxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5-3-8-6(2)4-7-5/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBIJARKDOFDAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CO1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Record name | DIMETHYLDIOXANES | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3267 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90927939 | |
Record name | 2,5-Dimethyl-1,4-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90927939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethyldioxanes appears as a water-white liquid. Less dense than water. Vapors are heavier than air. May severely irritate skin and eyes. | |
Record name | DIMETHYLDIOXANES | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3267 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
75 °F (NFPA, 2010) | |
Record name | DIMETHYLDIOXANES | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3267 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
25136-55-4, 15176-21-3, 1331-15-3 | |
Record name | DIMETHYLDIOXANES | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3267 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,4-Dioxane, 2,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015176213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyldioxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025136554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethyl-1,4-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90927939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl-1,4-dioxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.391 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-dimethyl-1,4-dioxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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